Ammonium glycyrrhizate

Übersicht

Beschreibung

Ammonium glycyrrhizate is a derivative salt of glycyrrhizic acid, which is extracted from the root of Glycyrrhiza glabra, commonly known as licorice. This compound has been studied for its anti-inflammatory and anti-allergic effects, which are similar to corticosteroids but without their adverse side effects. It is used in various pharmaceutical and cosmetic formulations due to its beneficial properties.

Synthesis Analysis

Ammonium glycyrrhizate is synthesized from glycyrrhizic acid, which is a major bioactive component of licorice root. The synthesis involves the conversion of glycyrrhizic acid to its ammonium salt to improve its solubility and bioavailability. This process can be achieved through conventional chemical reactions or using eco-friendly methods such as subcritical water, which does not require the use of harmful solvents or acids (Lekar et al., 2015).

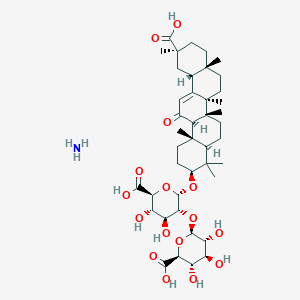

Molecular Structure Analysis

The molecular structure of ammonium glycyrrhizate has been elucidated through techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have confirmed the presence of 18α,20β-glycyrrhizic acid and 18β,20β-glycyrrhizic acid as the principal components, with detailed structural identification of related substances (Zhao Yanya, 2014).

Chemical Reactions and Properties

Ammonium glycyrrhizate participates in various chemical reactions, including complexation with other molecules. For instance, it forms a molecular complex with rutin, indicating interactions through hydrogen bonds and hydrophobic interactions. This complexation has been studied for its potential antioxidant activity (Yakovishin et al., 2022).

Physical Properties Analysis

The physicochemical properties of ammonium glycyrrhizate, such as particle size, zeta potential, and encapsulation efficiency in nanoparticle formulations, have been extensively studied. These properties are crucial for its application in drug delivery systems, influencing its loading efficiency and release behavior (Yan Wu et al., 2005).

Chemical Properties Analysis

The chemical behavior of ammonium glycyrrhizate in various formulations highlights its stability and reactivity. For example, its use in ultradeformable liposomes for skin delivery showcases its potential as an anti-inflammatory agent in topical applications. These liposomes can penetrate the skin barrier, delivering ammonium glycyrrhizate effectively for therapeutic purposes (Barone et al., 2020).

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Eczema : Zhou Xiang-zhao (2011) found that Ammonium Glycyrrhizic S combined with Leigongtengduogan tablets effectively promoted eosinophil count drops and significantly improved clinical symptoms and physical signs in patients with chronic eczema (Zhou, 2011).

Potato Leafroll Virus Resistance : Tahsin Shoala et al. (2021) demonstrated that Glycyrrhizic acid ammonium salt and salicylic acid nanoparticles can enhance potato resistance against potato leafroll virus in-vitro, potentially improving potato production (Shoala et al., 2021).

Diabetic Peripheral Neuropathy : A study by L. Ciarlo et al. (2021) showed that Ammonium glycyrrhizinate can improve diabetic peripheral neuropathy by counteracting high glucose-induced cytotoxic effects and neuropathic pain in diabetic mice (Ciarlo et al., 2021).

Respiratory System Diseases : Hou Chang-ku (2009) reported that Ammonium glycyrrhizinate effectively reduces inflammation and allergy symptoms in respiratory system diseases, making it a promising treatment for various respiratory system diseases (Hou, 2009).

Teratogenicity Study in Rats : A. Mantovani et al. (1988) observed that Ammonium glycyrrhizinate may increase embryolethality and the prevalence of external hemorrhages in Sprague-Dawley rats, highlighting the need to consider embryotoxicity of aromatizing compounds (Mantovani et al., 1988).

Cardiomyopathy in Animals : M. Garg et al. (2014) found that Ammonium glycyrrhizinate effectively controls serum lipid profile and cardiac complications in doxorubicin-induced cardiomyopathy in animals, improving heart function (Garg et al., 2014).

Topical Diseases Treatment : A study by M. Cristiano et al. (2021) showed that topical unsaturated fatty acid vesicles with ammonium glycyrrhizinate improve the antioxidant activity and percutaneous permeation of the active substance, indicating potential clinical applications for treating topical diseases (Cristiano et al., 2021).

Treatment of Respiratory Infections and Allergies : N. Geppe et al. (2023) recommended Ammonium glycyrrhizinate for treating acute respiratory infections and allergic diseases of the respiratory tract, including COVID-19, recurrent obstructive bronchitis, allergic rhinitis, and mild to moderate asthma (Geppe et al., 2023).

Antioxidant Activity : L. Yakovishin et al. (2022) reported on the new molecular complex of ammonium glycyrrhizate with rutin, showing stability and potential antioxidant activity (Yakovishin et al., 2022).

Glycyrrhizates Purification : R. J. Gilbert and K. C. James (1964) discussed the use of mixed lead-ammonium salt in the purification of glycyrrhizates for pharmaceutical applications (Gilbert & James, 1964).

Safety And Hazards

Zukünftige Richtungen

Ammonium Glycyrrhizate has been shown to prevent cytotoxic effect and mitochondrial fragmentation induced by high glucose in vitro, and to attenuate neuropathic hyperalgesia in streptozotocin-induced diabetic mice . This suggests that it could be a complementary medicine for the clinical management of diabetic peripheral neuropathy .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRKKHJEINIICQ-OOFFSTKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68083-53-4 | |

| Record name | α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68083-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

840.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium glycyrrhizate | |

CAS RN |

53956-04-0 | |

| Record name | Ammonium glycyrrhizinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53956-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium glycyrrhizate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053956040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM GLYCYRRHIZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

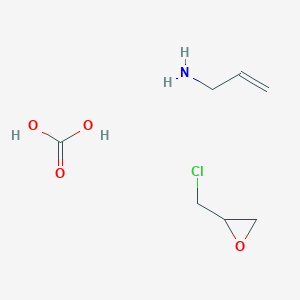

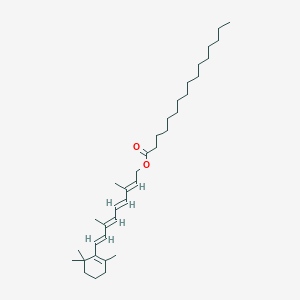

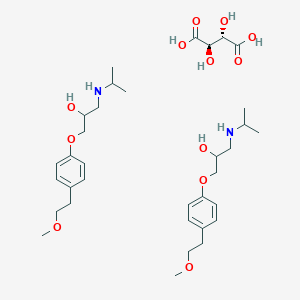

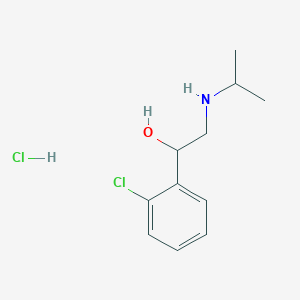

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

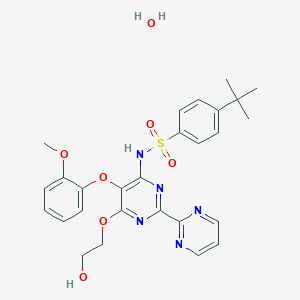

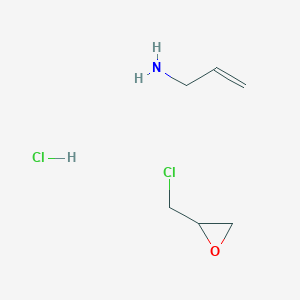

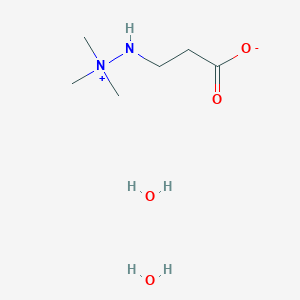

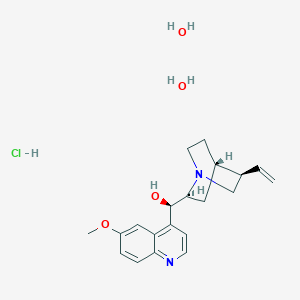

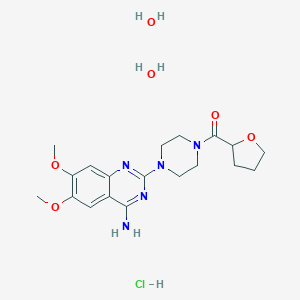

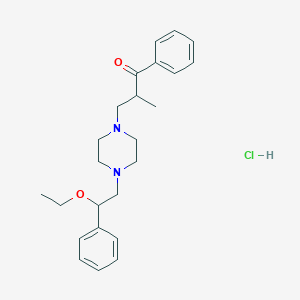

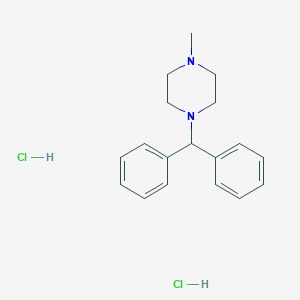

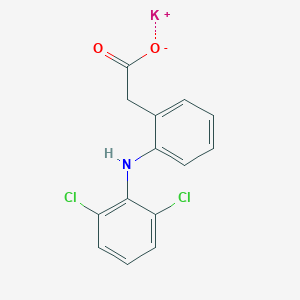

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.